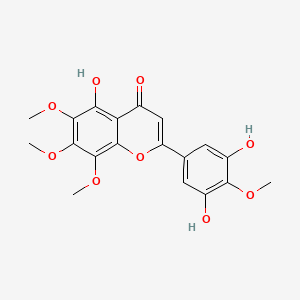![molecular formula C14H18N2O6S B1622304 1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid CAS No. 483967-96-0](/img/structure/B1622304.png)
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid
Übersicht
Beschreibung
“1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C14H18N2O6S . It has a molecular weight of 342.37 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also contains a methoxycarbonyl group and a phenylsulfonyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 342.37 . It is a solid at room temperature . Additional physical and chemical properties were not found in the available literature.Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Bioaccumulation
Perfluorinated acids, closely related in structure to the compound , have been scrutinized for their environmental persistence and bioaccumulation potential. Research indicates that bioaccumulation is directly related to the length of the fluorinated carbon chain, with compounds having less than seven fluorinated carbons (including perfluorooctanoate and shorter PFCAs) not considered bioaccumulative according to regulatory criteria. Despite environmental persistence, these compounds have low biomagnification potential in food webs, underscoring the need for more research to fully characterize the bioaccumulation potential of compounds with longer fluorinated carbon chains (Conder et al., 2008).
Biochemical Inhibition and Microbial Interaction
Carboxylic acids, including the compound of interest, are known for their microbial inhibition properties. They can become inhibitory to engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. Their potency as microbial inhibitors is significant, given that many of these carboxylic acids are used as food preservatives. The review by Jarboe et al. highlights strategies for metabolic engineering to increase microbial robustness against such inhibitors (Jarboe et al., 2013).
Pharmacological Applications
Despite the exclusion of specific pharmacological uses, dosage, and side effects, it's noteworthy to mention the broad research into carboxylic acid derivatives for their potential pharmacological applications. For instance, derivatives of piperidine and carboxylic acids are being explored for their antineoplastic (anti-cancer) properties. Compounds demonstrating cytotoxic properties against cancer cells highlight the significant potential of these chemical structures in drug development (Hossain et al., 2020).
Environmental Treatment Methods
Research into sulfamethoxazole, a compound featuring both N-amine and carboxyl groups, sheds light on the environmental impact and removal techniques of chemically related substances. Various removal technologies, including adsorption and photocatalytic degradation, are evaluated for their effectiveness in removing such pollutants from aqueous solutions. This indicates the environmental relevance of managing compounds with similar functional groups, underscoring the importance of sustainable development and the feasibility of cleaner removal techniques (Prasannamedha & Kumar, 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(methoxycarbonylamino)phenyl]sulfonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-22-14(19)15-10-5-7-11(8-6-10)23(20,21)16-9-3-2-4-12(16)13(17)18/h5-8,12H,2-4,9H2,1H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICIVSKLAVRQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377858 | |
| Record name | F0306-0042 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid | |
CAS RN |
483967-96-0 | |
| Record name | F0306-0042 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzoic acid, 2-chloro-4-[(4-heptylbenzoyl)oxy]-, 4-octylphenyl ester](/img/structure/B1622231.png)





